N-[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine
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Overview
Description
2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a coumarin core with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized using the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid.
Functionalization of the Coumarin Core: The hydroxyl group at the 7-position of the coumarin core can be alkylated using propargyl bromide in the presence of a base like potassium carbonate.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Final Product: The final product is obtained by coupling the functionalized coumarin core with 3-phenylpropanoic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin core can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar antioxidant properties.
3-Phenylpropanoic acid: A precursor used in the synthesis of various pharmaceuticals.
Umbelliferone: A naturally occurring coumarin with known biological activities.
Uniqueness
2-{[(3-Hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}-3-phenylpropanoic acid is unique due to its complex structure, which combines the properties of coumarins and phenylpropanoic acids. This combination enhances its biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H31NO5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-[(3-hexyl-7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H31NO5/c1-3-4-5-9-12-20-17(2)19-13-14-23(28)21(24(19)32-26(20)31)16-27-22(25(29)30)15-18-10-7-6-8-11-18/h6-8,10-11,13-14,22,27-28H,3-5,9,12,15-16H2,1-2H3,(H,29,30)/t22-/m0/s1 |
InChI Key |
TVDWNRALLFXSKS-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)O)CN[C@@H](CC3=CC=CC=C3)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)O)CNC(CC3=CC=CC=C3)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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